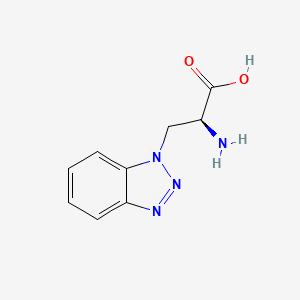

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13/h1-4,6H,5,10H2,(H,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSYHKJDHRKVGS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid typically involves the following steps:

Formation of Benzotriazole: Benzotriazole can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.

Attachment to Amino Acid Backbone: The benzotriazole moiety is then attached to the amino acid backbone through a nucleophilic substitution reaction. This involves the reaction of benzotriazole with a suitable amino acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions that favor the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups on the benzotriazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzotriazole derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes critical differences between (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid and structurally related compounds:

Key Comparative Insights

Electronic and Steric Effects

- Benzotriazole vs. Pyrazole/Triazole : The benzotriazole group exhibits stronger π-π stacking interactions and UV absorption (λmax ~270–300 nm) compared to pyrazole or 1,2,4-triazole derivatives, which have simpler conjugation systems . This property is exploited in fluorescent probes, where benzotriazole derivatives show tunable emission when modified with ethynyl groups (e.g., compound 12b in ).

- Ethynyl-Substituted Benzotriazole : The addition of a 4-methoxyphenyl ethynyl group (as in ) increases molar absorptivity and red-shifts fluorescence, making it superior for bioimaging compared to the unsubstituted parent compound.

Chemical Reactivity and Stability

- Acid Sensitivity : Benzotriazole derivatives are more acid-labile than pyrazole or tetrazole analogs due to the electron-deficient nature of the triazole ring, which facilitates protonation and ring-opening under acidic conditions .

- Tetrazole as a Bioisostere : Tetrazole-containing compounds (e.g., ) mimic carboxylic acids in drug design but offer improved metabolic stability and membrane permeability.

Biological Activity

(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid, also known as benzotriazole-based amino acid, is a compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Chemical Name : this compound

- CAS Number : 1212326-23-2

- Molecular Formula : C9H11ClN4O2

- Molecular Weight : 242.66 g/mol

1. Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds with bulky hydrophobic groups demonstrate potent antibacterial effects against Escherichia coli and Bacillus subtilis . The structure of this compound suggests potential efficacy in this area due to the presence of the benzotriazole moiety.

2. Antiparasitic Activity

Benzotriazole derivatives have been evaluated for their antiparasitic properties. A study demonstrated that certain benzotriazole compounds showed dose-dependent activity against Trypanosoma cruzi, the causative agent of Chagas disease . Specifically, a derivative exhibited over 95% efficacy at concentrations of 50 μg/mL against trypomastigotes.

3. Antifungal Activity

The compound has also been linked to antifungal properties. Research indicates that benzotriazole derivatives can inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 1.6 to 25 μg/mL . The introduction of electron-withdrawing groups on the benzotriazole ring has been shown to enhance antifungal activity.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Protein Kinase Inhibition : Benzotriazole compounds have been identified as selective inhibitors of protein kinases such as CK2, which play critical roles in cell signaling and proliferation .

- Reactive Oxygen Species Modulation : Some studies suggest that benzotriazole derivatives may influence oxidative stress pathways, contributing to their antimicrobial and antiparasitic effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzotriazole derivatives against a panel of bacterial strains. The findings revealed that specific structural modifications led to enhanced activity against resistant strains of bacteria .

Case Study 2: Antiparasitic Action

In vitro testing on Trypanosoma cruzi demonstrated that a particular derivative of benzotriazole significantly reduced parasite viability after 72 hours at concentrations as low as 25 μg/mL. This finding suggests potential for developing new treatments for parasitic infections .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-YL)propanoic acid?

- Methodological Answer : Synthesis typically involves chiral starting materials (e.g., (S)-ethyl lactate) and multi-step reactions. Key steps include:

Triazole Ring Introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the benzotriazole moiety .

Amino Acid Backbone Formation : Strecker synthesis or enzymatic resolution to establish the (2S)-configuration .

Deprotection and Purification : Acidic hydrolysis (e.g., conc. HCl reflux) to remove protecting groups, followed by recrystallization or HPLC .

Example conditions from analogous compounds:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | EtOH, reflux, 2h | 80–88% |

| Reduction | NaBH3CN, MeOH, 0°C → RT | 85–90% |

| Deprotection | HCl, reflux, 8h | 70–75% |

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization combines:

- Spectroscopy : 1H/13C NMR to confirm stereochemistry and benzotriazole integration .

- Chromatography : Chiral HPLC to verify enantiomeric purity (>98% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography (if crystals form): To resolve absolute configuration .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Enzyme Inhibition Studies : Acts as a transition-state analog in protease assays (e.g., HIV-1 protease) due to the benzotriazole’s electron-deficient ring .

- Protein Labeling : The triazole group facilitates click chemistry for bioconjugation .

- Structural Biology : Used in crystallography to probe active-site interactions in enzymes .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-BINOL-based catalysts during asymmetric synthesis to enhance stereoselectivity .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

- Dynamic Kinetic Resolution : Combine Pd catalysts with hydrolytic enzymes to racemize and resolve intermediates in situ .

Q. What strategies address low yields in benzotriazole ring formation?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 2h) and improves yield by 15–20% .

- Solvent Optimization : Replace EtOH with DMF to stabilize intermediates in CuAAC reactions .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions during cyclization .

Q. How do structural modifications (e.g., substituents on the triazole) affect biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups : Chlorine or nitro substituents on the benzotriazole enhance enzyme inhibition (e.g., IC50 reduced by 50% vs. unsubstituted analogs) .

- Steric Effects : Bulkier groups (e.g., methylcyclopentyl) reduce binding affinity in enzyme assays due to steric hindrance .

- Comparative Analysis : Bioactivity data from analogs (Table):

| Substituent | Target Enzyme IC50 (µM) |

|---|---|

| H (unsubstituted) | 12.3 ± 1.2 |

| 5-Cl | 6.7 ± 0.8 |

| 4-NO2 | 5.1 ± 0.6 |

Q. What are common analytical challenges in quantifying this compound in biological matrices?

- Methodological Answer :

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma .

- Detection Limits : LC-MS/MS with MRM transitions (e.g., m/z 265 → 152) improves sensitivity to 0.1 ng/mL .

- Degradation : Store samples at -80°C with 0.1% ascorbic acid to prevent oxidation .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

- Methodological Answer :

- Membrane Permeability : Measure logP values (e.g., via shake-flask method); low permeability may explain reduced cellular activity .

- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .

- Off-Target Effects : Use siRNA knockdowns to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.